molecular formula C11H7FO2 B1312183 (4-fluorophenyl)(2-furyl)methanone CAS No. 15817-51-3

(4-fluorophenyl)(2-furyl)methanone

Cat. No.: B1312183
CAS No.: 15817-51-3
M. Wt: 190.17 g/mol
InChI Key: QUGYNSZHLOWNLK-UHFFFAOYSA-N
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Description

(4-fluorophenyl)(2-furyl)methanone is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a 4-fluorophenyl carbonyl group

Scientific Research Applications

(4-fluorophenyl)(2-furyl)methanone has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)(2-furyl)methanone typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed by coupling 2-bromo-5-nitrofuran with 4-fluorophenyl boronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3). The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl)(2-furyl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (4-fluorophenyl)(2-furyl)methanone involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with active sites of enzymes, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)carbonyl]furan
  • 2-[(4-Bromophenyl)carbonyl]furan
  • 2-[(4-Methylphenyl)carbonyl]furan

Uniqueness

(4-fluorophenyl)(2-furyl)methanone is unique due to the presence of the fluorine atom, which can enhance the compound’s lipophilicity and metabolic stability. This makes it a valuable scaffold for drug design and development compared to its chloro, bromo, and methyl analogs .

Properties

IUPAC Name

(4-fluorophenyl)-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGYNSZHLOWNLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415459
Record name 2-[(4-fluorophenyl)carbonyl]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15817-51-3
Record name 2-[(4-fluorophenyl)carbonyl]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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